molecular formula C20H21ClN2O3 B12614353 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide CAS No. 919118-22-2

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide

Cat. No.: B12614353
CAS No.: 919118-22-2
M. Wt: 372.8 g/mol
InChI Key: NBAFDZYESVWVJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves multiple steps. One common method starts with the reaction of bis-(2-chloroethyl)amine hydrochloride with p-aminophenol to form an intermediate, which is then further reacted to produce the final compound . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Biological Activity

1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide (CAS No. 919118-22-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables to illustrate its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN2O3C_{20}H_{21}ClN_{2}O_{3}, with a molecular weight of approximately 372.845 g/mol. The compound features a piperidine ring substituted with an acetyl group and a chlorophenoxy moiety, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various pharmacological properties, including:

  • Anticancer Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation.
  • Dopamine Receptor Modulation : Some related compounds have been identified as selective agonists for dopamine receptors, suggesting potential applications in neurological disorders.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and other diseases.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
PC3 (Prostate Cancer)0.7Induces apoptosis and cell cycle arrest
DU145 (Prostate Cancer)0.9Inhibits DNA replication
HFF3 (Normal Cells)>10Minimal cytotoxicity observed

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

Case Studies

  • Study on Prostate Cancer Cells :
    In a study conducted by researchers at the University of Bath, the compound was tested against PC3 and DU145 cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent anticancer properties compared to standard treatments like doxorubicin .
  • Dopamine Receptor Studies :
    Another investigation focused on the compound's ability to act as a dopamine receptor agonist. It was found to selectively activate D3 receptors while showing minimal activity at D2 receptors, indicating potential therapeutic use in treating Parkinson's disease and other dopamine-related disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the chlorophenoxy group enhances lipophilicity, facilitating better membrane permeability and receptor binding affinity.

Key Findings from SAR Studies:

  • Modifications to the piperidine ring and substituents on the aromatic rings were shown to significantly affect potency and selectivity.
  • Compounds with additional functional groups exhibited enhanced anticancer activity, suggesting avenues for further optimization .

Properties

CAS No.

919118-22-2

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

1-acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21ClN2O3/c1-14(24)23-12-10-15(11-13-23)20(25)22-18-4-2-3-5-19(18)26-17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,25)

InChI Key

NBAFDZYESVWVJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl

Origin of Product

United States

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